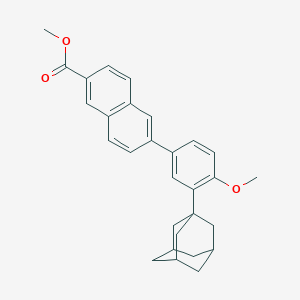

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate

Description

Properties

IUPAC Name |

methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXNMQBGOVUZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441277 | |

| Record name | Methyl 6-[4-methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106685-41-0 | |

| Record name | Methyl 6-(4-methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-[4-methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-methyl naphtoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAPALENE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W05XV3TPP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate: Core Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also widely known as Adapalene Methyl Ester, is a key chemical intermediate in the synthesis of the third-generation topical retinoid, Adapalene. Its rigid, lipophilic structure, incorporating adamantane, methoxyphenyl, and naphthoate moieties, makes it a crucial building block in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis, and its pivotal role in the production of Adapalene. While this compound is primarily recognized as a precursor, understanding its characteristics is essential for process optimization and the development of efficient manufacturing routes for its pharmacologically active carboxylic acid analogue, Adapalene.

Core Properties

The basic physicochemical properties of this compound are summarized in the table below. This data is critical for its handling, characterization, and use in synthetic applications.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Adapalene Methyl Ester, Adapalene Related Compound B |

| CAS Number | 106685-41-0 |

| Molecular Formula | C₂₉H₃₀O₃ |

| Molecular Weight | 426.55 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 223-225 °C |

| Boiling Point | 589.6 ± 50.0 °C (Predicted) |

| Density | 1.185 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Chloroform |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Biological Significance

Currently, there is a notable absence of published literature detailing the specific biological activity, receptor binding affinity, or mechanism of action for this compound itself. Its significance in the pharmaceutical field is almost exclusively derived from its role as the penultimate intermediate in the synthesis of Adapalene.[1] It is understood to be a prodrug that is hydrolyzed in vivo to the active carboxylic acid, Adapalene.

Adapalene exerts its therapeutic effects by selectively binding to retinoic acid receptors (RARs), particularly RARβ and RARγ.[] This interaction modulates gene expression, leading to the normalization of keratinocyte differentiation and a reduction in inflammation, which are key pathological factors in acne vulgaris.[1] Therefore, the synthesis of the methyl ester is a critical step in providing the active pharmaceutical ingredient.

Experimental Protocols for Synthesis

The synthesis of this compound is a well-documented process, with several established methods. The most prominent of these are cross-coupling reactions, such as the Negishi and Suzuki couplings.

Negishi Coupling Method

This method involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.

Experimental Protocol:

-

Formation of the Grignard Reagent: In a round-bottom flask under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-(1-adamantyl)-4-bromoanisole (1 equivalent) in anhydrous THF is added dropwise. The reaction may require gentle heating to initiate. The mixture is then refluxed until the magnesium is consumed.

-

Transmetalation to the Organozinc Reagent: A solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at room temperature. The mixture is stirred for 1-2 hours.

-

Coupling Reaction: To the resulting organozinc solution, Methyl 6-bromo-2-naphthoate (1 equivalent) is added, followed by a catalytic amount of a nickel or palladium complex, such as [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe)).

-

Reaction Monitoring and Work-up: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the consumption of the starting materials.[3] Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, typically ethyl acetate, to yield this compound as a solid.[4]

Suzuki Coupling Method

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.

Experimental Protocol:

-

Preparation of the Boronic Acid: 3-(1-Adamantyl)-4-methoxyphenylboronic acid is prepared from 2-(1-adamantyl)-4-bromoanisole via lithium-halogen exchange with n-butyllithium followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent acidic workup.

-

Coupling Reaction: In a reaction vessel, 3-(1-adamantyl)-4-methoxyphenylboronic acid (1.1 equivalents), Methyl 6-bromo-2-naphthoate (1 equivalent), and a base such as potassium carbonate or potassium phosphate (2-3 equivalents) are dissolved in a suitable solvent system, often a mixture of an organic solvent like toluene or THF and water.

-

Catalyst Addition and Reaction: The mixture is degassed by bubbling with nitrogen or argon. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is then added. The reaction mixture is heated to reflux and stirred until the starting materials are consumed, as monitored by TLC or HPLC.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the pure this compound.

Synthetic Workflow and Hydrolysis

The overall synthetic pathway culminates in the hydrolysis of the methyl ester to yield the final active pharmaceutical ingredient, Adapalene.

Caption: Synthetic pathway from key precursors to Adapalene, highlighting the central role of this compound.

Saponification of the Methyl Ester

The final step in the synthesis of Adapalene is the hydrolysis of the methyl ester.

Experimental Protocol:

-

Reaction Setup: this compound is dissolved in a mixture of an organic solvent such as THF or methanol and an aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide.

-

Hydrolysis: The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as indicated by TLC or HPLC.

-

Acidification and Isolation: After cooling, the reaction mixture is diluted with water, and the organic solvent is optionally removed by distillation. The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2. This causes the precipitation of the carboxylic acid, Adapalene.

-

Purification: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and then dried. The crude Adapalene can be further purified by recrystallization from a suitable solvent system, such as a mixture of THF and ethyl acetate, to yield the final, high-purity active pharmaceutical ingredient.[5]

Conclusion

This compound is a compound of significant interest in medicinal and process chemistry. While it does not possess notable biological activity in its own right, its role as the immediate precursor to the potent retinoid Adapalene makes it a molecule of high importance. A thorough understanding of its chemical properties and the various synthetic routes for its preparation, as detailed in this guide, is fundamental for researchers and professionals involved in the development and manufacturing of dermatological therapies. The provided protocols offer a solid foundation for the efficient and scalable synthesis of this key intermediate, ultimately contributing to the availability of Adapalene for clinical use.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 3. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 4. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Adapalene | 106685-40-9 | >98% [smolecule.com]

An In-depth Technical Guide to the Mechanism of Action of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate (IRX4204)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also known as IRX4204 or AGN194204, is a potent and highly selective second-generation retinoid X receptor (RXR) agonist.[1][2] This document provides a comprehensive overview of the mechanism of action of IRX4204, summarizing key preclinical and clinical findings. IRX4204 has demonstrated a wide range of biological activities, including immunomodulatory, anti-inflammatory, neuroprotective, and anti-cancer effects, making it a promising therapeutic candidate for a variety of diseases.[3][4] This guide details its molecular interactions, downstream signaling pathways, and its effects in various disease models, supported by quantitative data and detailed experimental protocols.

Molecular Profile and Core Mechanism of Action

IRX4204 is a small molecule that acts as a selective agonist for the three RXR subtypes: RXRα, RXRβ, and RXRγ.[5] Unlike pan-retinoid agonists, IRX4204 exhibits minimal to no activity on retinoic acid receptors (RARs), which is significant for its favorable safety profile.[5]

Binding Affinity and Potency

IRX4204 binds to RXR subtypes with high affinity in the nanomolar range. The table below summarizes the binding affinities (Kd) and functional potencies (EC50) of IRX4204 for the human RXR subtypes.

| Receptor Subtype | Binding Affinity (Kd) (nM) | Functional Potency (EC50) (nM) |

| RXRα | 0.4 | 0.2 |

| RXRβ | 3.6 | 0.8 |

| RXRγ | 3.8 | 0.08 |

Data compiled from MedChemExpress.[6]

Signaling Pathways

As an RXR agonist, IRX4204 modulates gene transcription by binding to RXRs, which can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors.[2][7] This interaction leads to the recruitment of co-activators and the initiation of transcription of target genes.

Figure 1: Generalized signaling pathway of IRX4204.

A key aspect of IRX4204's mechanism is its ability to selectively activate permissive RXR heterodimers, such as with Nurr1 and Nur77, which are crucial for dopaminergic neuron development and survival.[1][3] It shows significantly less activation of heterodimers like RXR-RAR and RXR-PPARγ, which may contribute to its reduced side-effect profile compared to other rexinoids.[5]

Preclinical Pharmacology

IRX4204 has been extensively studied in a range of preclinical models, demonstrating its therapeutic potential across neurodegenerative diseases, autoimmune disorders, and cancer.

Neuroprotective Effects in Parkinson's Disease Models

In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, oral administration of IRX4204 has shown significant neuroprotective effects.[3][8]

Quantitative Data: 6-OHDA Rat Model

| Parameter | Vehicle Control | IRX4204 (10 mg/kg/day) | % Improvement |

| Impaired Forelimb Use (%) | ~20% | ~40% | ~100% |

| Apomorphine-Induced Rotations (rotations/min) | ~6 | ~2 | ~67% |

| TH+ Neuron Survival in SN | Significant Loss | Preservation | - |

| Striatal Dopamine Levels | Reduced | Preserved | - |

Data adapted from ResearchGate scientific diagram.[8]

Figure 2: Workflow for the 6-OHDA rat model of Parkinson's disease.

Immunomodulatory Effects in Multiple Sclerosis Models

IRX4204 has demonstrated profound immunomodulatory effects in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[7] It promotes the differentiation of regulatory T cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells.[4][7]

Quantitative Data: EAE Mouse Model

| Parameter | Vehicle Control | IRX4204 (200 µ g/day , IP) |

| Active EAE | ||

| Mean Clinical Score (Peak) | ~3.0 | < 1.0 |

| Passive EAE (Th17-mediated) | ||

| Mean Clinical Score (Peak) | ~2.5 | < 0.5 |

| In Vitro T-Cell Differentiation | ||

| IL-17A Production (Th17 conditions) | Baseline | Significantly Reduced |

| TNF-α Production (Th17 conditions) | Baseline | Significantly Reduced |

| FoxP3+ Treg Differentiation | Baseline | Significantly Increased |

Data adapted from Nowak et al., 2016.[7]

Anti-Cancer Activity

IRX4204 has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models, particularly in HER2-positive breast cancer.[9][10]

Quantitative Data: HER2-Positive Breast Cancer Models

| Model | Parameter | IRX4204 Treatment | Outcome |

| MMTV-ErbB2 Mouse Model | Tumor Growth Rate | 10 mg/kg, oral gavage | 49% reduction |

| HER2-Positive PDX Model | Tumor Growth Rate | 10 mg/kg, oral gavage | 44% reduction |

| JIMT-1 Cell Line (Trastuzumab-resistant) | Cell Growth | 1 µM | Significant inhibition |

| HCC1954 Cell Line (Lapatinib-resistant) | Cell Growth | 1 µM | Significant inhibition |

Data from Coleman et al., 2024.[9][11]

Clinical Development

IRX4204 has been evaluated in Phase I and II clinical trials for various cancers and for early-stage Parkinson's disease.[1][4]

Phase 1 Study in Parkinson's Disease

A Phase 1, open-label clinical trial evaluated the safety, tolerability, and effects of IRX4204 in patients with early-stage Parkinson's disease.[1]

Study Design and Outcomes

| Parameter | Details |

| Design | Single-center, open-label |

| Participants | 15 patients with early PD (3 cohorts of 5) |

| Treatment | Oral, once-daily IRX4204 (5, 10, or 20 mg/day) for up to 30 days |

| Safety and Tolerability | Generally well-tolerated at 5 and 10 mg/day. Adverse events included reversible reductions in TSH, T4, and leukocytes, and elevations in triglycerides. |

| Efficacy (Exploratory) | Trend towards a reduction in total UPDRS scores by 4.6 (SD 3.9). No significant short-term effect on dopamine transporter (DAT) binding was observed via SPECT imaging. |

Data from Sanders et al., 2016.[1]

Pharmacokinetics

Pharmacokinetic studies in rats, dogs, and humans have shown that IRX4204 has a profile consistent with once-daily oral dosing.[3] The compound has also been shown to be brain-penetrant.[2][3]

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

-

Animal Model: Male Sprague-Dawley rats.

-

Lesion Induction: Unilateral stereotaxic injection of 6-OHDA (e.g., 40 µg in 2 µL of saline with 0.02% ascorbic acid) into the right striatum or medial forebrain bundle.[3][12]

-

Treatment: Commencing 3 days post-lesion, animals are treated daily for 21 days with IRX4204 (e.g., 10 mg/kg) or vehicle via oral gavage.[3]

-

Behavioral Assessment:

-

Cylinder Test: Assesses forelimb use asymmetry during exploration in a cylindrical enclosure. The number of wall contacts with the impaired (contralateral to lesion), unimpaired (ipsilateral), and both forelimbs are recorded.[8]

-

Apomorphine-Induced Rotations: Following administration of apomorphine (a dopamine receptor agonist), the number of full contralateral rotations is counted over a defined period (e.g., 30 minutes).[12]

-

-

Histological and Biochemical Analysis:

-

Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra pars compacta (SNc).[13][14]

-

Neurochemical Analysis: Striatal tissue is analyzed via HPLC to measure levels of dopamine and its metabolites (DOPAC and HVA).[8]

-

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

-

Animal Model: C57BL/6 mice.[7]

-

Induction of Active EAE: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), supplemented with Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on days 0 and 2.[7]

-

Treatment: Daily intraperitoneal (IP) injections of IRX4204 (e.g., 50, 100, or 200 µg) or vehicle, starting from day 7 post-immunization.[7]

-

Clinical Evaluation: Mice are scored daily for clinical signs of EAE on a scale of 0 to 5, with gradations for intermediate symptoms (e.g., 0 = no disease, 1 = limp tail, 3 = complete hind limb paralysis).[7]

-

Immunological Analysis:

-

In Vitro T-Cell Differentiation: Naïve CD4+ T cells are isolated from splenocytes and cultured under Th17-polarizing conditions (TGF-β, IL-6, IL-1β, anti-IFNγ, and anti-IL-4) or Treg-polarizing conditions (TGF-β and IL-2) in the presence of various concentrations of IRX4204.[7]

-

Cytokine Analysis: Supernatants from T-cell cultures or stimulated splenocytes from EAE mice are analyzed for cytokine levels (e.g., IL-17A, TNF-α) by ELISA. Intracellular cytokine staining and flow cytometry can also be performed.[7][15]

-

HER2-Positive Breast Cancer Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) or syngeneic models like MMTV-ErbB2 transgenic mice.[9][16]

-

Tumor Implantation: HER2-positive breast cancer cells (e.g., JIMT-1) are injected subcutaneously or into the mammary fat pad.[16] For PDX models, tumor fragments from a patient's tumor are implanted.[9]

-

Treatment: Once tumors reach a specified volume (e.g., 50-100 mm³), mice are randomized to receive daily oral gavage of IRX4204 (e.g., 10 mg/kg) or vehicle.[16]

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor growth rates are calculated and compared between treatment groups.[16]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[9]

Conclusion

This compound (IRX4204) is a highly selective and potent RXR agonist with a multifaceted mechanism of action that has shown significant promise in preclinical models of neurodegenerative diseases, autoimmune disorders, and cancer. Its ability to selectively modulate RXR-mediated gene transcription, particularly through permissive heterodimers, underlies its diverse therapeutic effects. Clinical data, although early, support its safety and tolerability in humans and provide preliminary evidence of its potential efficacy. Further clinical investigation in larger, controlled trials is warranted to fully elucidate the therapeutic potential of this novel compound.

References

- 1. neurology.org [neurology.org]

- 2. Evaluation of the RXR Agonist Compound IRX4204 | Parkinson's Disease [michaeljfox.org]

- 3. io-therapeutics.com [io-therapeutics.com]

- 4. alsnewstoday.com [alsnewstoday.com]

- 5. Development of the RXR agonist IRX4204 to treat Multiple Sclerosis and other Immu - Rosh Chandraratna [grantome.com]

- 6. Positive results from early trial of drug that could protect brain cells | Parkinson's UK [parkinsons.org.uk]

- 7. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy. [escholarship.org]

- 12. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also known by synonyms such as Adapalene Methyl Ester and Adapalene Related Compound B, is a synthetic aromatic organic compound.[1][2] With the CAS Number 106685-41-0, this molecule serves as a crucial intermediate in the synthesis of Adapalene, a third-generation topical retinoid widely used in the treatment of acne vulgaris.[3] Its unique structure, featuring a bulky adamantane group, a methoxy-substituted phenyl ring, and a naphthalene core, contributes to the physicochemical and biological properties of its derivatives.[3] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and biological relevance, tailored for professionals in chemical and pharmaceutical research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 106685-41-0 | [1][4][5][6][7] |

| Molecular Formula | C29H30O3 | [1][2][8] |

| Molecular Weight | 426.55 g/mol | [1][2][8] |

| IUPAC Name | methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate | [2] |

| Synonyms | Adapalene Methyl Ester, Adapalene Related Compound B, Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | [1][2][4][8] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 223-225 °C | [1] |

| Boiling Point (Predicted) | 589.6 ± 50.0 °C | [1] |

| Density (Predicted) | 1.185 ± 0.06 g/cm³ | [1] |

| Solubility | Chloroform (Slightly) | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Synthesis Protocols

The synthesis of this compound is a key step in the production of Adapalene. Several synthetic routes have been described in the literature, primarily involving cross-coupling reactions.

Negishi-type Coupling Reaction

A common method involves a Negishi-type coupling reaction. This procedure starts with the preparation of an organozinc reagent from 2-(1-adamantyl)-4-bromoanisole. This reagent is then coupled with methyl 6-bromo-2-naphthalenecarboxylate in the presence of a nickel catalyst.[9]

Experimental Protocol:

-

Preparation of the Organozinc Reagent:

-

Magnesium scraps (1.26 g, 51.85 mmol) are mixed with THF (10 mL) under a nitrogen atmosphere.

-

A solution of 2-(1-adamantyl)-4-bromoanisole (1.4 g, 4.36 mmol) and 1,2-dibromoethane (0.56 mL) is added to initiate the Grignard reaction, which is then heated to 40 °C.

-

A solution of 2-(1-adamantyl)-4-bromoanisole (12.6 g, 39.25 mmol) in THF (40 mL) is added dropwise under reflux.

-

A solution of purified zinc chloride (8.4 g, 61 mmol) in THF (30 mL) is then slowly added at reflux temperature. The mixture is refluxed for an additional hour.[1]

-

-

Coupling Reaction:

-

To the refluxing organozinc reagent, methyl 6-bromo-2-naphthalenecarboxylate (8.0 g, 30 mmol) is added, followed by the NiCl2(dppe) catalyst (0.21 g).

-

The reaction mixture is stirred at the same temperature for 2 hours.[1]

-

-

Work-up and Purification:

-

The reaction mixture is concentrated, and the residue is treated with dichloromethane (100 mL) and 1N HCl (100 mL).

-

The organic layer is washed sequentially with a 10% EDTA disodium salt solution and water, then dried with anhydrous sodium sulfate.

-

The crude product is obtained by distillation of the solvent.

-

Purification is achieved by stirring the crude product in ethyl acetate (140 mL) at 70 °C for 1 hour, followed by cooling to 15 °C. The solid is collected by filtration and dried. The reported yield is approximately 50%.[1]

-

Suzuki-Miyaura Coupling Reaction

An alternative approach utilizes the Suzuki-Miyaura coupling reaction, which is a versatile method for forming C-C bonds.[10]

Experimental Protocol:

-

A mixture of methyl 6-tosyl-naphthalene-2-carboxylate (8.7 g; 24.4 mmol), 4-methoxy-3-adamantyl-phenylboronic acid (7 g; 24.4 mmol), potassium phosphate (10.38 g; 48.8 mmol), a nickel chloride complex with tri(cyclohexyl)phosphine (0.83 g; 1.2 mmol), and tri(cyclohexyl)phosphine (1.37 g; 4.88 mmol) in THF (70 ml) is refluxed for 24 hours.[11]

-

The mixture is then cooled to 50-55 °C, and water is added.

-

After cooling to 15 °C, the resulting solid product is filtered to yield adapalene methyl ester (8.1 g; 19.0 mmol) with a 78% yield.[11]

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, its primary significance lies in its role as the direct precursor to Adapalene. The biological activity is therefore inferred from the properties of Adapalene.

Adapalene is a synthetic retinoid that exhibits high affinity for retinoic acid receptors (RAR), particularly RARβ and RARγ.[12] The interaction of Adapalene with these nuclear receptors leads to the modulation of gene expression, which in turn influences cellular differentiation, proliferation, and inflammation. The bulky and highly lipophilic adamantyl group is a key structural feature that is believed to enhance the compound's stability and influence its binding affinity and pharmacokinetic profile.[12][13] Molecular modeling studies suggest that the adamantyl group contributes to the intercalative binding of Adapalene and its derivatives to DNA, primarily through hydrophobic interactions.[12]

Quantitative Data for Adapalene (Parent Compound)

The following table summarizes the binding constants of Adapalene and related compounds with DNA, highlighting the influence of the adamantyl group.

| Compound | Binding Constant (K ligand-DNA) (M-1) |

| 6-(4-methoxyphenyl)-2-naphthoic acid | 1.1 x 104 |

| Ethyl 6-(4-methoxyphenyl)-2-naphthoate | 1.1 x 104 |

| Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) | 1.1 x 105 |

Data from Bioorganic Chemistry, 2011, 39(4), 151-158.[12] The higher binding constant for Adapalene suggests a stronger interaction with DNA, which is attributed to the presence of the adamantyl group.

Visualizations

Experimental Workflow: Negishi-type Coupling Synthesis

References

- 1. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]

- 2. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. store.usp.org [store.usp.org]

- 6. 106685-41-0|this compound|BLD Pharm [bldpharm.com]

- 7. United-States Methyl 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoate | 106685-41-0 supplier [chemnet.com]

- 8. Adapalene USP Related Compound B | LGC Standards [lgcstandards.com]

- 9. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]

- 12. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genesis and Synthetic Evolution of a Key Retinoid Precursor: Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a pivotal intermediate in the synthesis of the third-generation retinoid Adapalene, has a history deeply intertwined with the quest for safer and more effective dermatological treatments. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic protocols. Quantitative data from various synthetic routes are summarized, and key experimental workflows are visualized to offer a clear and concise resource for professionals in the field of drug development and medicinal chemistry.

Discovery and Historical Context

The discovery of this compound is not an isolated event but a crucial step in the development of Adapalene. Adapalene, a potent retinoid receptor agonist, was designed to offer a better side-effect profile compared to earlier retinoids. The initial synthesis, and by extension the creation of its methyl ester precursor, is detailed in the European Patent EP-0,199,636 and its corresponding US Patent 4,717,720, filed in the mid-1980s.[1][2] This work was pioneered by the pharmaceutical company Galderma.

The core innovation behind Adapalene's structure was the incorporation of a bulky, lipophilic adamantyl group.[3] This structural feature is believed to contribute to its selective binding to retinoic acid receptors (RARs), specifically RARβ and RARγ.[4] The methyl ester, with the CAS Number 106685-41-0, serves as the immediate precursor to the final carboxylic acid form of Adapalene.[5][6][7][8] Over the years, numerous synthetic modifications have been developed to improve the efficiency, safety, and scalability of the production of this key intermediate.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound has evolved from early cross-coupling methods to more refined and efficient processes. The following sections detail the seminal and subsequent improved methodologies.

The Original Negishi Cross-Coupling Approach

The pioneering synthesis described in the '720 patent involves a Negishi cross-coupling reaction.[9][10] This method laid the groundwork for future production and is a cornerstone of the compound's history.

Experimental Protocol:

-

Preparation of the Organozinc Reagent:

-

2-(1-adamantyl)-4-bromoanisole is first converted to its corresponding Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).

-

The resulting organomagnesium compound is then transmetalated to an organozinc derivative through the addition of zinc chloride (ZnCl₂).[1]

-

-

Cross-Coupling Reaction:

-

Work-up and Purification:

-

Upon completion of the reaction, the mixture is subjected to an aqueous work-up.

-

The crude product is then purified, often through recrystallization from a suitable solvent, to yield this compound as a solid.[5]

-

A visual representation of this synthetic workflow is provided below.

Caption: Original Negishi Coupling Workflow for Synthesis.

Suzuki-Miyaura Coupling: An Improved Approach

Later advancements in cross-coupling chemistry led to the application of the Suzuki-Miyaura reaction for the synthesis of this intermediate. This method often offers milder reaction conditions and avoids the use of stoichiometric organometallic reagents.[11]

Experimental Protocol:

-

Preparation of the Boronic Acid:

-

3-(1-adamantyl)-4-methoxyphenylboronic acid is prepared from 2-(1-adamantyl)-4-bromoanisole. This typically involves a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent hydrolysis.[12]

-

-

Cross-Coupling Reaction:

-

The boronic acid derivative is coupled with methyl 6-bromo-2-naphthoate or a related derivative like methyl 6-tosyl-naphthalene-2-carboxylate.[12]

-

The reaction is catalyzed by a palladium catalyst, such as palladium acetate or a palladium-on-carbon catalyst, in the presence of a base (e.g., potassium carbonate or potassium phosphate) and a suitable phosphine ligand.[1][4]

-

-

Work-up and Purification:

-

The reaction mixture is worked up to remove the catalyst and inorganic salts.

-

The crude product is purified by recrystallization to afford the desired methyl ester.

-

A diagram illustrating the Suzuki-Miyaura coupling workflow is presented below.

Caption: Suzuki-Miyaura Coupling Workflow for Synthesis.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the synthetic route and reaction conditions. The following table summarizes reported yields from various patented processes.

| Synthetic Method | Key Reactants | Catalyst/Reagents | Reported Yield | Reference |

| Negishi Coupling | 2-(1-adamantyl)-4-bromoanisole, Methyl 6-bromo-2-naphthoate | Mg, ZnCl₂, NiCl₂(dppe) | ~50% | ChemicalBook[5] |

| Suzuki-Miyaura Coupling | 4-methoxy-3-adamantyl-phenylboronic acid, Methyl 6-tosyl-naphthalene-2-carboxylate | NiCl₂ complexed with tri(cyclohexyl)phosphine, K₃PO₄ | 78% | US Patent 7,345,189 B2[12] |

| Improved Negishi Process | 2-(1-adamantyl)-4-bromoanisole, Methyl 6-bromo-2-naphthoate | Mg, ZnCl₂, NiCl₂/DPPE complex | 88.83% | EP 1 902 010 B1[13] |

Conversion to Adapalene

This compound is not the final active pharmaceutical ingredient. It undergoes a final hydrolysis step to yield Adapalene.

Experimental Protocol: Saponification

-

The methyl ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system (e.g., a mixture of THF and water).[1][12]

-

The reaction mixture is typically heated to reflux to drive the saponification to completion.

-

After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid, Adapalene.[1]

-

The solid product is collected by filtration, washed, and dried.

The logical relationship from the intermediate to the final active molecule is depicted below.

References

- 1. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]

- 2. US9387187B2 - Administration of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid for the treatment of dermatological disorders - Google Patents [patents.google.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.usp.org [store.usp.org]

- 9. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]

- 10. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

Elucidation of the Chemical Structure and Synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the synthesis of the third-generation retinoid Adapalene, is a molecule of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a bulky adamantane moiety, a methoxy-substituted phenyl group, and a naphthalene core, contributes to its specific physicochemical and biological properties. This technical guide provides a comprehensive elucidation of its chemical structure, detailed experimental protocols for its synthesis, and a summary of its known physical and chemical properties. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and study of retinoids and related compounds.

Chemical Identity and Properties

This compound is a white to off-white solid organic compound. It is also known by several synonyms, including Adapalene Methyl Ester and Adapalene Related Compound B[1][2][3]. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 106685-41-0 | [1][4] |

| Molecular Formula | C₂₉H₃₀O₃ | [1][4] |

| Molecular Weight | 426.55 g/mol | [1][3] |

| IUPAC Name | methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate | [3][4] |

| Melting Point | 223-225 °C | [1] |

| Boiling Point (Predicted) | 589.6 ± 50.0 °C | [1] |

| Density (Predicted) | 1.185 ± 0.06 g/cm³ | [1] |

| Solubility | Chloroform (Slightly) | [1] |

| Appearance | White to Off-White Solid | [1] |

Synthesis Protocols

The synthesis of this compound has been approached through various methods, with the Grignard reaction being a prominently documented route. A newer approach for the parent carboxylic acid involves a Suzuki coupling, which can be adapted for the synthesis of the methyl ester.

Grignard Reaction-Based Synthesis

This method involves the formation of an organozinc compound from 2-(1-adamantyl)-4-bromoanisole, which then undergoes a nickel-catalyzed cross-coupling reaction with methyl 6-bromo-2-naphthalenecarboxylate.[1][5]

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.26 g, 51.85 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).

-

Initiate the reaction by adding a small amount of 1,2-dibromoethane (0.56 mL) and a solution of 2-(1-adamantyl)-4-bromoanisole (1.4 g, 4.36 mmol) in THF. The mixture is gently heated to 40 °C.

-

Once the reaction initiates (as evidenced by bubbling and heat generation), a solution of 2-(1-adamantyl)-4-bromoanisole (12.6 g, 39.25 mmol) in THF (40 mL) is added dropwise to maintain a gentle reflux. The addition is completed over 30 minutes.

-

Formation of the Organozinc Reagent: A solution of anhydrous zinc chloride (8.4 g, 61 mmol) in THF (30 mL) is added dropwise to the refluxing Grignard reagent over 15 minutes. The reaction mixture is refluxed for an additional hour.

-

Cross-Coupling Reaction: To the refluxing organozinc solution, add methyl 6-bromo-2-naphthalenecarboxylate (8.0 g, 30 mmol) followed by the NiCl₂(dppe) catalyst (0.21 g). The reaction mixture is stirred at reflux for 2 hours.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between dichloromethane (100 mL) and 1N HCl (100 mL). The organic layer is separated and washed sequentially with 10% aqueous EDTA disodium salt solution and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from ethyl acetate (140 mL) at 70 °C, followed by cooling to 15 °C to yield the final product.[1]

Synthesis Workflow Diagram:

References

- 1. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adapalene USP Related Compound B | LGC Standards [lgcstandards.com]

- 5. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the synthesis of the third-generation retinoid, Adapalene.[1][2] This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of this compound.

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.6 | s | Naphthalene ring proton |

| ~8.3-7.8 | m | Naphthalene ring protons |

| ~7.7-7.5 | m | Phenyl & Naphthalene protons |

| ~7.1 | d | Phenyl proton |

¹³C NMR (Carbon-13 NMR) Data

Specific experimental ¹³C NMR data for this compound is not widely published. However, based on the known structure, characteristic signals for the adamantane, methoxyphenyl, and naphthoate moieties are expected.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural components.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720 | C=O Stretch (Ester carbonyl) |

| ~1250 and ~1030 | C-O Stretch (Ester and Ether) |

| ~1600 and ~1480 | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

| Parameter | Value |

| Molecular Formula | C₂₉H₃₀O₃ |

| Molecular Weight | 426.55 g/mol |

| Exact Mass | 426.2195 u |

Experimental Protocols

The synthesis of this compound is a multi-step process that has been well-documented in scientific literature and patents.[3][4]

Synthesis of this compound[3]

This synthesis involves a Negishi-type cross-coupling reaction.

Materials:

-

2-(1-adamantyl)-4-bromoanisole

-

Magnesium turnings

-

1,2-dibromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Methyl 6-bromo-2-naphthoate

-

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))

-

Dichloromethane

-

1N Hydrochloric acid

-

10% EDTA disodium salt solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation: A mixture of magnesium turnings in anhydrous THF is prepared under an inert atmosphere. A solution of 2-(1-adamantyl)-4-bromoanisole and a small amount of 1,2-dibromoethane in THF is added to initiate the Grignard reaction. The remaining 2-(1-adamantyl)-4-bromoanisole solution is then added dropwise.

-

Transmetalation: A solution of anhydrous zinc chloride in THF is added to the Grignard reagent, and the mixture is refluxed to form the organozinc reagent.

-

Cross-Coupling: Methyl 6-bromo-2-naphthoate and the NiCl₂(dppe) catalyst are added to the reaction mixture. The reaction is stirred at reflux.

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between dichloromethane and 1N hydrochloric acid. The organic layer is washed sequentially with 10% EDTA disodium salt solution and water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethyl acetate.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

This guide serves as a foundational resource for understanding the key spectroscopic and synthetic aspects of this compound. For more in-depth information, researchers are encouraged to consult the cited literature.

References

An In-depth Technical Guide to the Interaction of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate with Retinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the interaction between Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also known as Adapalene Methyl Ester, and nuclear retinoid receptors. Contrary to the inquiry's premise, extensive research demonstrates that this compound, and its parent molecule Adapalene, are highly selective agonists for the Retinoic Acid Receptors (RARs), particularly subtypes RARβ and RARγ, with negligible interaction with the Retinoid X Receptors (RXRs).[1][2][3] This document will elucidate the specific receptor selectivity, present the quantitative binding and activation data for its primary targets, detail the experimental protocols for assessing these interactions, and illustrate the relevant signaling pathways.

Receptor Selectivity: A Focus on RAR over RXR

This compound is the methyl ester of Adapalene, a third-generation synthetic retinoid.[4][5] Pharmacological studies have consistently shown that Adapalene's mechanism of action is mediated through its selective binding to and activation of Retinoic Acid Receptors (RARs). It exhibits a strong preference for RARβ and RARγ subtypes and has a low affinity for RARα.[6][7] Crucially, Adapalene does not demonstrate any significant binding or transactivation potential for Retinoid X Receptors (RXRs).[1][2] This high degree of selectivity for RARs is a key characteristic that distinguishes it from other retinoids and contributes to its therapeutic profile.[3]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the interaction of Adapalene, the parent compound of this compound, with Retinoic Acid Receptors. No quantitative data for RXR interaction is available in the literature, which aligns with the compound's known receptor selectivity.

Table 1: Transactivation Potency (AC50) of Adapalene on RAR Subtypes

| Compound | Receptor Subtype | AC50 (nM) |

| Adapalene | RARα | 22 |

| Adapalene | RARβ | 2.3 |

| Adapalene | RARγ | 9.3 |

(Data sourced from MedchemExpress, citing various pharmacological studies)[7]

Note: AC50 (Half-maximal Activation Concentration) represents the concentration of the compound required to elicit 50% of the maximum receptor activation.

Signaling Pathways

Adapalene exerts its biological effects by modulating gene expression through the RAR/RXR heterodimer pathway. Upon entering the cell nucleus, Adapalene binds to its specific RAR subtype (β or γ).[8] This binding event induces a conformational change in the RAR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated Adapalene-RAR complex then forms a heterodimer with an RXR.[6][8] This complete RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby initiating or suppressing gene transcription.[[“]][10] This modulation of gene expression is responsible for the normalization of cellular differentiation and proliferation, as well as the anti-inflammatory effects observed with Adapalene treatment.[11][12]

Caption: Adapalene/RAR Signaling Pathway.

Experimental Protocols

To determine the receptor selectivity and binding affinity of a compound like Methyl 6-(3-(adamantan-yl)-4-methoxyphenyl)-2-naphthoate, several in vitro assays are employed. The following are detailed methodologies for key experiments.

Nuclear Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for a specific nuclear receptor by measuring its ability to displace a radiolabeled ligand.[8][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of the test compound for RAR and RXR subtypes.

Materials:

-

Recombinant human RARα, RARβ, RARγ, and RXRα proteins.

-

Radiolabeled ligand with known high affinity (e.g., [³H]-all-trans-retinoic acid for RARs, [³H]-9-cis-retinoic acid for RXRs).

-

Unlabeled test compound (Methyl 6-(3-(adamantan-yl)-4-methoxyphenyl)-2-naphthoate).

-

Assay buffer (e.g., Tris-HCl, KCl, DTT).

-

Glass fiber filter plates.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate, combine the recombinant receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.

-

Incubation: Incubate the mixture at 4°C for a sufficient period to reach binding equilibrium (e.g., 2-4 hours).

-

Separation: Rapidly filter the reaction mixtures through the glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Competitive Binding Assay.

Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene.[6][8]

Objective: To determine the half-maximal effective concentration (EC50) of the test compound for activating RAR and RXR-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1).

-

Expression plasmids for the full-length RAR or RXR subtypes.

-

Reporter plasmid containing a response element (RARE or RXRE) upstream of a reporter gene (e.g., luciferase, β-galactosidase).

-

Transfection reagent.

-

Cell culture medium and reagents.

-

Test compound (Methyl 6-(3-(adamantan-yl)-4-methoxyphenyl)-2-naphthoate).

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells and co-transfect them with the nuclear receptor expression plasmid and the reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

-

Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with varying concentrations of the test compound.

-

Incubation: Incubate the cells with the compound for a period sufficient to allow for gene expression (e.g., 18-24 hours).

-

Cell Lysis: Lyse the cells to release the cellular contents, including the reporter enzyme.

-

Reporter Assay: Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer). Also, measure the activity of the control reporter.

-

Data Analysis: Normalize the primary reporter gene activity to the control reporter activity. Plot the normalized reporter activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Logical Relationship: Structure and Receptor Selectivity

The selectivity of Adapalene and its methyl ester for RARs over RXRs is rooted in their specific molecular structure. The adamantyl group provides significant lipophilicity and steric bulk, which influences how the molecule fits into the ligand-binding pockets of different receptors.[14] The naphthoic acid moiety and the methoxyphenyl group create a rigid structure with specific hydrogen bonding and hydrophobic interaction capabilities. The ligand-binding pockets of RARβ and RARγ have a complementary shape and charge distribution to accommodate Adapalene, leading to a stable, high-affinity interaction that triggers receptor activation. Conversely, the ligand-binding pocket of RXR is structurally distinct, and the Adapalene molecule does not fit in a way that allows for stable binding and subsequent activation.

Caption: Structure-Selectivity Relationship.

Conclusion

References

- 1. Adapalene, a new chemical entity with retinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. consensus.app [consensus.app]

- 10. researchgate.net [researchgate.net]

- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 12. Adapalene - Wikipedia [en.wikipedia.org]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Biological Activity of Adamantane-Containing Naphthoates: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-containing naphthoates represent a class of synthetic compounds that have garnered significant interest in the field of drug discovery due to their potent and diverse biological activities. The incorporation of a bulky, lipophilic adamantane moiety onto a naphthoic acid scaffold results in molecules with unique pharmacological profiles, most notably potent anticancer properties. This technical guide provides an in-depth overview of the biological activity of these compounds, focusing on the well-studied agent 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthoic acid (also known as CD437 or AHPN) and its derivatives. We will delve into their mechanism of action, present quantitative data on their activity, and provide detailed experimental protocols for their evaluation.

Anticancer Activity of Adamantane-Containing Naphthoates

The hallmark of adamantane-containing naphthoates is their profound ability to induce apoptosis and inhibit the growth of a wide range of cancer cell lines. This activity has been observed in various tumor types, including those of the lung, breast, and hematopoietic systems.[1][2][3]

Quantitative Biological Activity Data

The cytotoxic and antiproliferative effects of adamantane-containing naphthoates have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values for the representative compound CD437 and its analogs against various cancer cell lines.

| Compound | Cell Line | Assay | IC50 / LC50 (µM) | Reference |

| CD437 (AHPN) | H460 (NSCLC, wt p53) | Apoptosis | More sensitive than H1792 | [3] |

| H1792 (NSCLC, mut p53) | Apoptosis | Less sensitive than H460 | [3] | |

| A549 (NSCLC) | Growth Inhibition | ~0.5 (50% inhibition at 1 µM) | [2] | |

| H460 (NSCLC) | Growth Inhibition | ~0.5 (50% inhibition at 1 µM) | [2] | |

| SK-MES-1 (NSCLC) | Growth Inhibition | ~0.5 (50% inhibition at 1 µM) | [2] | |

| H292 (NSCLC) | Growth Inhibition | ~0.5 (50% inhibition at 1 µM) | [2] | |

| HeLa (Cervical Cancer) | Cytotoxicity | 0.21 µg/mL | [4] | |

| HepG2 (Liver Cancer) | Cytotoxicity | Lower than HeLa | [4] | |

| CD437 Analog 4 | HeLa (Cervical Cancer) | Cytotoxicity | 0.49 µg/mL | [4] |

| CD437 Analog 16 | HeLa (Cervical Cancer) | Cytotoxicity | 0.60 µg/mL | [4] |

NSCLC: Non-Small Cell Lung Carcinoma; wt: wild-type; mut: mutant

Mechanism of Action

The anticancer activity of adamantane-containing naphthoates is multifaceted, involving several distinct signaling pathways. A key feature of their mechanism is the ability to induce apoptosis through both retinoic acid receptor (RAR)-dependent and -independent pathways.

RAR-Independent Apoptosis Induction

A significant body of evidence suggests that the primary mechanism of apoptosis induction by CD437 is independent of the classical nuclear retinoic acid receptors.[1][3] This is a crucial characteristic, as many cancers develop resistance to traditional retinoid therapies.

One of the key RAR-independent mechanisms involves the lysosomal pathway . CD437 has been shown to induce lysosomal leakage, leading to the release of cathepsin D into the cytosol.[5] This, in turn, triggers a cascade of events, including the generation of reactive oxygen species (ROS) and subsequent activation of caspases, ultimately leading to apoptotic cell death.[5]

Another critical target of CD437 is DNA polymerase α (POLA1) , a key enzyme responsible for the initiation of DNA replication.[6][7] By directly binding to and inhibiting POLA1, CD437 stalls DNA replication, leading to S-phase cell cycle arrest and the induction of DNA double-strand breaks.[6][8] This DNA damage response is a potent trigger for apoptosis in cancer cells.

JNK Signaling Pathway Activation

The c-Jun N-terminal kinase (JNK) signaling pathway also plays a crucial role in mediating the apoptotic effects of CD437.[9] Activation of the JNK pathway is an upstream event that contributes to both the mitochondrial and caspase-8-dependent apoptotic pathways initiated by this compound.[9]

p53-Dependent and -Independent Apoptosis

CD437 can induce apoptosis through both p53-dependent and -independent mechanisms.[3] In cancer cells with wild-type p53, CD437 can induce the expression of p53 and its downstream targets, such as Bax and Killer/DR5, amplifying the apoptotic signal.[3] However, its ability to induce apoptosis in p53-mutant cells highlights its therapeutic potential in a broader range of cancers.[3]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the biological activity of adamantane-containing naphthoates.

Caption: Lysosomal pathway of CD437-induced apoptosis.

Caption: Inhibition of DNA Polymerase α by CD437.

Caption: Role of the JNK pathway in CD437-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of adamantane-containing naphthoates.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing cell viability and cytotoxicity.[10][11]

Objective: To determine the concentration-dependent effect of adamantane-containing naphthoates on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., H460, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Adamantane-containing naphthoate stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the adamantane-containing naphthoate in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Objective: To quantify the induction of apoptosis by adamantane-containing naphthoates.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Adamantane-containing naphthoate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the adamantane-containing naphthoate at the desired concentrations for the specified time. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Synthesis of Adamantane-Containing Naphthoates

The synthesis of adamantane-containing naphthoates, such as Adapalene (a derivative of CD437), often involves multi-step synthetic routes. Key reactions include Suzuki-Miyaura or Negishi cross-coupling to form the biaryl backbone, followed by the introduction of the adamantyl group via Friedel-Crafts alkylation.[13][14][15][16][17][18][19]

General Synthetic Workflow

References

- 1. Dual mechanisms of action of the retinoid CD437: nuclear retinoic acid receptor-mediated suppression of squamous differentiation and receptor-independent induction of apoptosis in UMSCC22B human head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Determinants of AHPN (CD437)-Induced Growth Arrest and Apoptosis in Human Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of apoptosis induced by the synthetic retinoid CD437 in human non-small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship and Anticancer Profile of Second-Generation Anti-MRSA Synthetic Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence of a lysosomal pathway for apoptosis induced by the synthetic retinoid CD437 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anti-tumor Toxin CD437 is a Direct Inhibitor of DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antitumor toxin CD437 is a direct inhibitor of DNA polymerase α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. CD437, a synthetic retinoid, induces apoptosis in human respiratory epithelial cells via caspase-independent mitochondrial and caspase-8-dependent pathways both up-regulated by JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]

- 15. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]

- 19. newdrugapprovals.org [newdrugapprovals.org]

Methodological & Application

Synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the synthesis of the third-generation retinoid Adapalene, is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of this compound. Two primary synthetic strategies, Negishi cross-coupling and Suzuki-Miyaura coupling, are presented with comparative data and step-by-step methodologies. Furthermore, to provide a broader context for its application, the mechanism of action of Adapalene, the final active pharmaceutical ingredient derived from this intermediate, is elucidated through a signaling pathway diagram.

Introduction

This compound, also known as Adapalene Methyl Ester, is a crucial precursor to Adapalene.[1] Adapalene is a potent and selective agonist of retinoic acid receptors (RARs), primarily RARβ and RARγ, and is widely used in the topical treatment of acne vulgaris.[2][3][] The synthesis of the methyl ester intermediate is a critical step that dictates the overall yield and purity of the final drug substance. This document outlines two effective and commonly employed catalytic cross-coupling reactions for its preparation.

Data Presentation

Table 1: Comparison of Negishi and Suzuki-Miyaura Coupling Reactions for the Synthesis of this compound

| Parameter | Negishi Cross-Coupling | Suzuki-Miyaura Coupling |

| Aryl Halide | Methyl 6-bromo-2-naphthoate | Methyl 6-tosyl-naphthalene-2-carboxylate |

| Coupling Partner | (3-(adamantan-1-yl)-4-methoxyphenyl)zinc chloride | 4-methoxy-3-adamantyl-phenylboronic acid |

| Catalyst | NiCl₂/DPPE complex | Palladium-based catalysts (e.g., Pd(PPh₃)₄) or Nickel-based catalysts |

| Base | Not applicable (organometallic reagent) | Potassium phosphate or Potassium carbonate |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF), Water |

| Reported Yield | 50-88.83%[2][5][6] | 78-90%[3] |

| Key Considerations | Requires formation of a Grignard reagent and subsequent transmetalation with zinc chloride, which necessitates anhydrous conditions.[][7] | Boronic acids can be sensitive to purification, and the reaction may require careful optimization of the base and catalyst system.[7] |

Experimental Protocols

Protocol 1: Synthesis via Negishi Cross-Coupling

This protocol is adapted from procedures described in various patents and publications.[2][][5][6]

Step 1a: Formation of the Grignard Reagent

-

To a flask containing magnesium turnings (1.2 eq) under a nitrogen atmosphere, add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a few drops of 1,2-dibromoethane to initiate the reaction.

-

Slowly add a solution of 2-(1-adamantyl)-4-bromoanisole (1.0 eq) in anhydrous THF to the activated magnesium turnings.

-

Maintain the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 1b: Transmetalation to the Organozinc Reagent

-

In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF.

-

Cool the Grignard reagent solution from Step 1a to 0 °C.

-

Slowly add the zinc chloride solution to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Step 1c: Negishi Coupling Reaction

-

To the freshly prepared organozinc reagent, add methyl 6-bromo-2-naphthoate (0.9 eq).

-

Add the [bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂/DPPE) catalyst (0.02-0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1N hydrochloric acid.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield this compound as a white to off-white solid.[2]

Protocol 2: Synthesis via Suzuki-Miyaura Coupling

This protocol is based on procedures outlined in patent literature.[3]

-

To a reaction flask, add methyl 6-tosyl-naphthalene-2-carboxylate (1.0 eq), 4-methoxy-3-adamantyl-phenylboronic acid (1.3 eq), and potassium phosphate (2.0 eq).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a mixture of THF and water as the solvent.

-

Heat the reaction mixture to reflux for 24 hours, monitoring by TLC or HPLC.

-

After completion, cool the reaction to 50-55 °C and add water.

-

Acidify the mixture with acetic acid to a pH below 7.

-

Cool the mixture to 15 °C to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain this compound.